4,7-Methano-1H-indene, 3a,4,5,6,7,7a-hexahydro-6-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Methano-1H-indene, 3a,4,5,6,7,7a-hexahydro-6-methoxy- is a complex organic compound with a unique structure that includes a methano bridge and a methoxy group. This compound is part of the indene family, which is known for its diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-1H-indene, 3a,4,5,6,7,7a-hexahydro-6-methoxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexene ring system. The methoxy group can be introduced through methylation reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as palladium or platinum may be used to facilitate the cyclization and methylation processes. The use of high-pressure and temperature conditions can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4,7-Methano-1H-indene, 3a,4,5,6,7,7a-hexahydro-6-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its fully saturated form.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where it can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Fully saturated hydrocarbons
Substitution: Halogenated or aminated derivatives
Scientific Research Applications
4,7-Methano-1H-indene, 3a,4,5,6,7,7a-hexahydro-6-methoxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4,7-Methano-1H-indene, 3a,4,5,6,7,7a-hexahydro-6-methoxy- involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The compound’s unique structure allows it to fit into specific binding sites, modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro-
- 4,7-Methano-1H-indene, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-
- 4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, acetate
Uniqueness
4,7-Methano-1H-indene, 3a,4,5,6,7,7a-hexahydro-6-methoxy- is unique due to its methoxy group, which imparts distinct chemical properties and reactivity. This differentiates it from other similar compounds that may lack this functional group or have different substituents, leading to variations in their chemical behavior and applications.
Properties
CAS No. |
22902-03-0 |
---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
8-methoxytricyclo[5.2.1.02,6]dec-3-ene |
InChI |
InChI=1S/C11H16O/c1-12-11-6-7-5-10(11)9-4-2-3-8(7)9/h2-3,7-11H,4-6H2,1H3 |
InChI Key |
BWSXMZBSPFYLHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC2CC1C3C2C=CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.